5-Hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-EN-4-one
Description
5-Hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-EN-4-one is a spirocyclic compound characterized by a fused bicyclic structure with a 5.5 spiro system. The molecule contains two nitrogen atoms (2,3-diaza) in one ring and an enone system (α,β-unsaturated ketone) at positions 1-EN-4-one. Key substituents include a hydroxyl group at position 5 and a methyl group at position 1. Spirocyclic architectures like this are prized in medicinal chemistry for their conformational rigidity, which enhances binding affinity to biological targets while modulating pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
5-hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-en-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-10(5-3-2-4-6-10)8(13)9(14)12-11-7/h8,13H,2-6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHESHGYKUKMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(C12CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 5-hydroxy-Δ¹-hydroxypyrroline (0.5 mmol) reacts with a hydrazide derivative (1.0 mmol) in acetonitrile (3 mL) containing 10 mol% TFA. The mixture is heated at 80°C for 3 hours, followed by solvent evaporation and purification via column chromatography. For 5-hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-en-4-one, methyl-substituted hydroxypyrroline precursors are critical to introducing the methyl group at position 1.
Optimization and Yield
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Catalyst Loading : Increasing TFA to 140 mol% and extending reflux time to 6 hours enhances cyclization efficiency, achieving yields up to 50–60% for analogous spiro compounds.
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Solvent Effects : Acetonitrile outperforms polar aprotic solvents like DMF due to its ability to stabilize intermediate carbocations during spiro ring formation.
One-Pot Synthesis via Hydrazine Cyclization
A modified one-pot strategy, reported by El-Shaieb et al., utilizes hydrazine derivatives in tetrahydrofuran (THF) to construct the diazaspiro core.
Procedure Overview
A mixture of 5-chloroacetyl-8-hydroxyquinoline (1 mmol), pentane-2,4-dione (1 mmol), and methylhydrazine (1 mmol) in THF (15 mL) is refluxed for 12 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via preparative thin-layer chromatography (TLC) using heptane:dichloromethane:methanol (5:5:1).
Key Advantages
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Selectivity : Methylhydrazine ensures regioselective incorporation of the methyl group at position 1.
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Yield : This method achieves 45–55% yield for structurally related 2,3-diazaspiro derivatives.
Base-Promoted [5+1] Cyclization Strategy
Base-mediated cyclization, inspired by methodologies for 1,9-diazaspiro[5.5]undecanes, offers an alternative route.
Reaction Design
Potassium tert-butoxide (KOtBu) facilitates a [5+1] double Michael addition between N-methylbarbituric acid and diarylideneketones. The spirocyclic intermediate undergoes oxidative dehydrogenation to yield the target compound.
Critical Parameters
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Temperature : Reactions conducted at 0°C minimize side products from keto-enol tautomerization.
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Oxidation : Subsequent treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) ensures aromatization of the dihydropyridazine ring.
Green Synthesis Using Aqueous Conditions and Organocatalysts
Eco-friendly protocols employing water as a solvent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst have been adapted from pyrrole synthesis methodologies.
Methodology
A mixture of 5-chloroacetyl-8-hydroxyquinoline (1 mmol), acetylacetone (1 mmol), and methylamine (1 mmol) in water (5 mL) is stirred at 60°C for 4 hours. DABCO (10 mol%) accelerates the cyclocondensation, yielding the spiro product after extraction with dichloromethane.
Benefits and Limitations
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Sustainability : Water eliminates toxic solvent waste.
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Yield : Moderate yields (40–50%) due to competing hydrolysis of intermediates.
Comparative Analysis of Synthetic Methodologies
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclocondensation | TFA | Acetonitrile | 80 | 3–6 | 50–60 |
| Hydrazine Cyclization | None | THF | Reflux | 12 | 45–55 |
| Base-Promoted | KOtBu | DMF | 0 | 24 | 55–65 |
| Green Synthesis | DABCO | Water | 60 | 4 | 40–50 |
Key Observations :
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Acid-catalyzed cyclocondensation offers the highest yields but requires toxic solvents.
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Aqueous methods prioritize sustainability at the expense of efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-EN-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The diazaspiro moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce various spirocyclic alcohols.
Scientific Research Applications
5-Hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-EN-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-EN-4-one involves its interaction with specific molecular targets. The hydroxyl group and diazaspiro moiety can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between 5-Hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-EN-4-one and analogous spirocyclic compounds:
Impact of Spiro System Size
- 5.5 vs. 4.4 Systems : The target compound’s 5.5 spiro system provides a larger, more flexible framework compared to sparsentan’s 4.4 system. This size difference influences target selectivity; sparsentan’s compact structure enables dual receptor (endothelin/angiotensin II) antagonism, while 5.5 systems like 9-tBAP may favor interactions with intracellular kinases or transcription factors .
Substituent Effects on Bioactivity
- Enone System: The α,β-unsaturated ketone in the target compound may confer reactivity (e.g., Michael addition propensity), unlike the cyano group in 9-tBAP or the sulfonamide in sparsentan.
- Heteroatom Variations : Replacing nitrogen with oxygen (e.g., 1,3-dioxa-4-aza in ) reduces basicity and alters electronic properties, affecting binding to charged biological targets.
Research Findings and Gaps
- 9-tBAP: Demonstrates dose-dependent anti-proliferative activity via survivin suppression, suggesting that 5.5 spiro systems with electron-withdrawing groups (cyano) are potent in oncology .
- Unanswered Questions: The target compound’s biological activity remains uncharacterized in the provided evidence.
Biological Activity
5-Hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-en-4-one is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is CHNO. It features a unique spiro structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes that can include cyclization reactions and modifications of precursor compounds. Specific methods may vary, but ultrasound-assisted techniques have been reported to enhance yield and efficiency in synthesizing similar diazaspiro compounds .
Biological Activity
Pharmacological Effects:
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
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Antioxidant Properties:
- Preliminary assays have suggested that the compound may possess antioxidant capabilities, which could contribute to its overall therapeutic profile by mitigating oxidative stress in biological systems.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various derivatives of diazaspiro compounds, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with maximum activity observed at higher concentrations (200–400 µg/mL). The findings highlight its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Assessment
In a controlled study involving Wistar rats, the anti-inflammatory effects were measured after administering the compound at doses of 100 mg/kg body weight. The results showed a statistically significant reduction in paw edema compared to control groups treated with saline or standard anti-inflammatory drugs like diclofenac sodium. This underscores the potential application of this compound in treating inflammatory conditions.
Table 1: Antibacterial Activity of this compound
| Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 200 | 15 |
| Staphylococcus aureus | 400 | 22 |
| Escherichia coli | 200 | 12 |
| Escherichia coli | 400 | 20 |
Table 2: Anti-inflammatory Activity Results
| Treatment Group | Paw Edema Reduction (%) | Significance (p-value) |
|---|---|---|
| Control (Saline) | - | - |
| Diclofenac Sodium | 75 | <0.01 |
| Compound (100 mg/kg) | 65 | <0.05 |
Q & A
Q. What are the recommended synthetic routes for 5-Hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-EN-4-one, and how are structural impurities minimized?
Synthesis typically involves multi-step organic reactions, such as cyclization or spiroannulation, under controlled conditions (e.g., inert atmosphere, 50–80°C). Catalysts like Lewis acids (e.g., BF₃·OEt₂) may enhance yield . To minimize impurities:
- Use high-purity starting materials.
- Monitor reaction progress via thin-layer chromatography (TLC).
- Purify intermediates via column chromatography.
Final structure validation requires NMR (¹H/¹³C) and MS to confirm spirocyclic geometry and functional groups .
Q. Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular integrity post-degradation.
- UV-Vis Spectroscopy: Tracks absorbance changes indicative of hydrolysis or oxidation.
- HPLC-PDA: Quantifies degradation products under acidic/basic conditions (e.g., pH 1–13 buffers).
Stability studies should replicate physiological or environmental conditions relevant to intended applications .
Q. How can researchers design initial biological activity screens for this compound?
- Enzyme Inhibition Assays: Target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
- Cell Viability Assays: Test cytotoxicity in human cell lines (e.g., HEK293) via MTT or resazurin assays.
- Binding Affinity Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for protein interactions .
Q. What computational methods predict the compound’s solubility and bioavailability?
- Molecular Dynamics (MD) Simulations: Model solvation in water/lipid bilayers.
- Quantitative Structure-Activity Relationship (QSAR): Correlate logP values with experimental solubility data.
- ADMET Prediction Tools: Use SwissADME or pkCSM to estimate intestinal absorption and blood-brain barrier penetration .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical purity?
- Design of Experiments (DoE): Apply factorial designs to optimize temperature, solvent polarity, and catalyst loading.
- Continuous Flow Chemistry: Reduces side reactions via precise residence time control.
- Chiral Stationary Phase HPLC: Ensures enantiomeric excess >98% for stereosensitive applications .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
- Meta-Analysis: Compare dose-response curves from SPR, ITC, and cell-based assays to identify assay-specific artifacts.
- Orthogonal Validation: Confirm binding using nuclear magnetic resonance (NMR) fragment screening or X-ray crystallography.
- Statistical Robustness Tests: Apply ANOVA to assess inter-lab variability in IC₅₀ values .
Q. How should environmental fate studies be designed to evaluate biodegradation pathways?
Q. What mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?
- Time-Dependent Inhibition (TDI) Assays: Pre-incubate with human liver microsomes (HLMs) and NADPH.
- Metabolite Identification: Use UPLC-QTOF-MS to detect reactive intermediates (e.g., epoxides).
- Docking Simulations: Align the compound’s structure with CYP3A4/2D6 active sites using AutoDock Vina .
Q. How can researchers address discrepancies between computational predictions and experimental solubility data?
Q. What methodologies validate the compound’s role in multi-target drug discovery campaigns?
- Polypharmacology Profiling: Screen against a panel of 100+ targets (e.g., Eurofins Panlabs® panel).
- Network Pharmacology Analysis: Map target-pathway interactions using STRING or KEGG databases.
- In Vivo Efficacy Models: Test in zebrafish or rodent models for synergistic effects with standard therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
